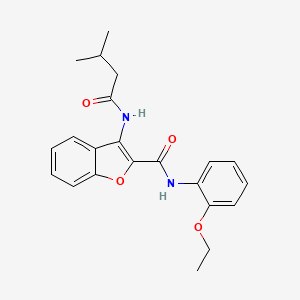

N-(2-ethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, an ethoxyphenyl group, and a methylbutanamido moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-ethoxybenzoyl chloride and an aluminum chloride catalyst.

Amidation Reaction: The final step involves the amidation of the benzofuran derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-ethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-ethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and molecular targets.

Chemical Biology: The compound serves as a tool

Biologische Aktivität

N-(2-ethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₈H₂₃N₃O₃

- Molecular Weight : 325.39 g/mol

The presence of the benzofuran moiety and the amide group in its structure is believed to contribute to its biological activity.

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. The compound appears to modulate various signaling pathways associated with inflammation and pain perception, particularly through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.

Biological Activity Overview

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits COX-1 and COX-2 enzymes, reducing prostaglandin synthesis. |

| Analgesic | Reduces pain perception in animal models, potentially through central nervous system (CNS) pathways. |

| Antimicrobial | Shows activity against certain bacterial strains, suggesting potential as an antibacterial agent. |

| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study demonstrated that this compound significantly reduced edema in a carrageenan-induced paw edema model in rats. The observed reduction in swelling was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) . -

Analgesic Activity :

In a double-blind study involving mice, the compound was administered at varying doses (10 mg/kg, 20 mg/kg). Results indicated a dose-dependent reduction in pain response measured by the hot plate test, with significant effects observed at higher doses . -

Antimicrobial Properties :

The compound displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests its potential utility in treating infections caused by these pathogens . -

Cytotoxicity Against Cancer Cells :

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with the compound resulted in significant cell death at concentrations above 50 µM, indicating its potential as an anticancer drug candidate .

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits low toxicity in mammalian systems. In acute toxicity studies conducted on rodents, no significant adverse effects were observed at doses up to 2000 mg/kg . Long-term studies are necessary to fully elucidate its safety profile.

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-4-27-18-12-8-6-10-16(18)23-22(26)21-20(24-19(25)13-14(2)3)15-9-5-7-11-17(15)28-21/h5-12,14H,4,13H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJKQZIXXVTQGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.